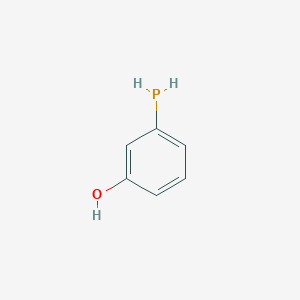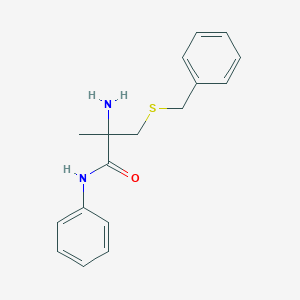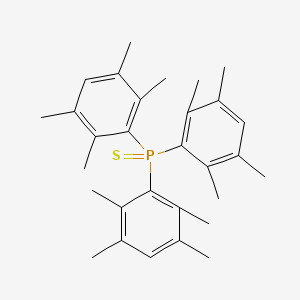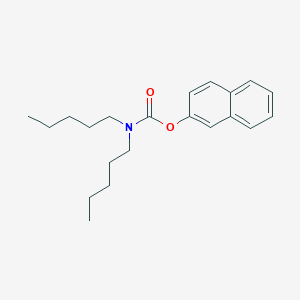![molecular formula C25H32ClN3 B14511731 1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine CAS No. 62665-12-7](/img/structure/B14511731.png)
1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is a complex organic compound characterized by the presence of a benzene ring substituted with a 4-chlorophenylmethyl group and three pyrrolidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine typically involves multiple steps, starting with the preparation of the benzene ring substituted with the 4-chlorophenylmethyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate is then subjected to further reactions to introduce the pyrrolidine rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,1’,1’'-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: Similar in structure but lacks the pyrrolidine rings.
Benzene, 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]-: Contains additional chlorine and sulfonyl groups.
Uniqueness
1,1’,1’'-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is unique due to the presence of three pyrrolidine rings attached to the benzene core, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
62665-12-7 |
|---|---|
Fórmula molecular |
C25H32ClN3 |
Peso molecular |
410.0 g/mol |
Nombre IUPAC |
1-[2-[(4-chlorophenyl)methyl]-3,5-dipyrrolidin-1-ylphenyl]pyrrolidine |
InChI |
InChI=1S/C25H32ClN3/c26-21-9-7-20(8-10-21)17-23-24(28-13-3-4-14-28)18-22(27-11-1-2-12-27)19-25(23)29-15-5-6-16-29/h7-10,18-19H,1-6,11-17H2 |
Clave InChI |
YUSNSAZJPGVEAT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC(=C(C(=C2)N3CCCC3)CC4=CC=C(C=C4)Cl)N5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14511652.png)
![6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14511658.png)
![1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene](/img/structure/B14511659.png)




![tert-Butyl [(difluorophosphoryl)methylidene]carbamate](/img/structure/B14511687.png)



![Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate](/img/structure/B14511713.png)
![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)

